molecular formula C5H3FO4S2 B1445709 4-(Fluorosulfonyl)thiophene-2-carboxylic acid CAS No. 1384428-37-8

4-(Fluorosulfonyl)thiophene-2-carboxylic acid

Cat. No.: B1445709
CAS No.: 1384428-37-8
M. Wt: 210.2 g/mol
InChI Key: VKBWICAAHPQULB-UHFFFAOYSA-N
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Description

“4-(Fluorosulfonyl)thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom in the ring. It is an organic compound with a molecular formula of C5H3FO4S2 .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “this compound” can be found in the PubChem database .


Chemical Reactions Analysis

Thiophene derivatives have been widely studied as a substrate in coupling reactions and olefinations . For example, Copper (I) thiophene-2-carboxylate is a catalyst for Ullmann coupling reactions .

Scientific Research Applications

Material Science and Electronics

Thiophene derivatives are pivotal in material science, particularly in the development of polymers and organic electronic devices. The crystal structure analysis of thiophene compounds reveals their potential in creating materials with specific optical and electronic properties, suitable for applications in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018). Similarly, the electroactive polymers based on thiophene derivatives demonstrate significant potential in electrochemical capacitors, showcasing high energy and power densities, alongside long-term stability (Ferraris et al., 1998).

Synthetic Chemistry

In synthetic chemistry, thiophene derivatives are utilized in the development of novel synthetic routes and catalysts. For example, catalytic decarboxylative fluorosulfonylation techniques have been developed to transform aliphatic carboxylic acids into sulfonyl fluorides, showcasing high functional-group tolerance and mild reaction conditions (Chen et al., 2022). These methods enable the efficient synthesis of complex molecules, highlighting the versatility of thiophene-based compounds in facilitating diverse chemical transformations.

Organic Electronics

The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with thiophene derivatives has led to significant enhancements in conductivity, demonstrating applications in organic solar cells without the need for indium tin oxide (ITO) anodes. This advancement underscores the role of thiophene derivatives in promoting more sustainable and efficient materials for organic electronics (Tan et al., 2016).

Properties

IUPAC Name

4-fluorosulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBWICAAHPQULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-37-8
Record name 4-(fluorosulfonyl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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